molecular formula C8H20O3Si B14622148 [3-(2-Methoxyethoxy)propyl](dimethyl)silanol CAS No. 59551-95-0

[3-(2-Methoxyethoxy)propyl](dimethyl)silanol

Cat. No.: B14622148
CAS No.: 59551-95-0
M. Wt: 192.33 g/mol
InChI Key: CHSWJWYOHQNISS-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propylsilanol: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silanol group attached to a propyl chain, which is further substituted with a methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylsilanol typically involves the reaction of 3-(2-Methoxyethoxy)propylsilane with water or a suitable hydrolyzing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the silanol group. The general reaction can be represented as follows:

\ \text{3-(2-Methoxyethoxy)propylsilane} + \text{H}_2\text{O} \rightarrow \text{[3-(2-Methoxyethoxy)propylsilanol} + \text{H}_2 ]

Industrial Production Methods: In industrial settings, the production of 3-(2-Methoxyethoxy)propylsilanol may involve large-scale hydrolysis of the corresponding silane compound. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of hydrolyzing agent, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)propylsilanol can undergo various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form siloxane bonds.

    Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Methoxyethoxy)propylsilanol is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and other functionalized silanes.

Biology: In biological research, this compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of materials used in medical devices and implants.

Medicine: The compound has potential applications in drug delivery systems. It can be used to modify the surface properties of nanoparticles, improving their stability and targeting capabilities.

Industry: In industrial applications, 3-(2-Methoxyethoxy)propylsilanol is employed as a coupling agent in the production of adhesives, sealants, and coatings. It improves the adhesion and durability of these materials .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. Additionally, the methoxyethoxy group enhances the solubility and dispersibility of the compound in different solvents. These properties contribute to its effectiveness as a coupling agent and surface modifier .

Comparison with Similar Compounds

Properties

CAS No.

59551-95-0

Molecular Formula

C8H20O3Si

Molecular Weight

192.33 g/mol

IUPAC Name

hydroxy-[3-(2-methoxyethoxy)propyl]-dimethylsilane

InChI

InChI=1S/C8H20O3Si/c1-10-6-7-11-5-4-8-12(2,3)9/h9H,4-8H2,1-3H3

InChI Key

CHSWJWYOHQNISS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC[Si](C)(C)O

Origin of Product

United States

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